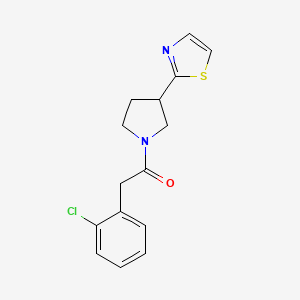
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone, also known as CTPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone involves the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This, in turn, leads to an enhancement of their effects on the target receptors, resulting in the observed physiological and behavioral effects.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various cytokines, including TNF-α, IL-1β, and IL-6, which are involved in inflammatory processes. 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has also been found to modulate the levels of various neuropeptides, including substance P and calcitonin gene-related peptide (CGRP), which are involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone also has certain limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone. One potential area of research is the development of novel 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone in various disease conditions, including chronic pain, depression, and anxiety disorders. Moreover, further research is needed to elucidate the precise mechanisms underlying the observed effects of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone on neurotransmitter systems and inflammatory processes.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone involves the reaction of 2-chloroacetophenone with thiazolidine-2-thione, followed by the reaction with pyrrolidine in the presence of a base. The resulting product is purified by recrystallization to obtain 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone in high yield and purity.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-4-2-1-3-11(13)9-14(19)18-7-5-12(10-18)15-17-6-8-20-15/h1-4,6,8,12H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYVTZDNMPJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)
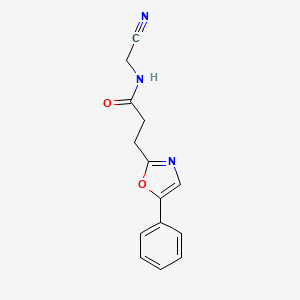
![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)
![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)
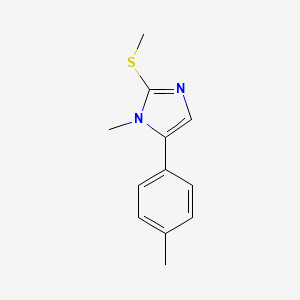
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)
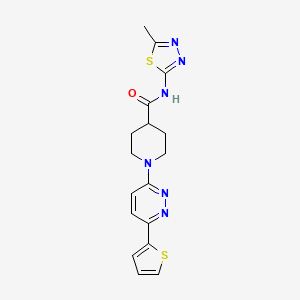
![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)
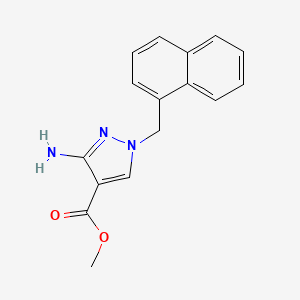
![3-(2-Methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2561409.png)
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)

